5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Overview
Description
The compound 5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule featuring a pyrrole ring substituted with methyl and nitro groups, and a diazinane ring with sulfur and carbonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The nitro and methyl groups are introduced via electrophilic aromatic substitution reactions.
The diazinane ring is synthesized separately, often starting from a thiourea derivative. The final step involves the condensation of the pyrrole and diazinane intermediates under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the diazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur and carbonyl groups may also play a role in binding to metal ions or other biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-THIOXO-1,3-DIAZINANE-4,6-DIONE: Similar structure but with a thioxo group instead of a sulfanyl group.
5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-OXO-1,3-DIAZINANE-4,6-DIONE: Similar structure but with an oxo group instead of a sulfanyl group.
Uniqueness
The unique combination of the pyrrole and diazinane rings, along with the specific substitution pattern, gives 5-{[2,5-DIMETHYL-1-(4-METHYL-3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE distinct chemical and biological properties
Properties
IUPAC Name |
5-[[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-11-6-7-15(10-17(11)24(27)28)23-12(2)8-14(13(23)3)9-16-18(25)21(4)20(29)22(5)19(16)26/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTVVXVTYMJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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